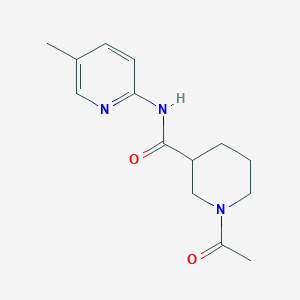
1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide, also known as MP-10, is a small molecule that has been synthesized for scientific research purposes. It belongs to the class of piperidine carboxamides and has gained attention due to its potential therapeutic applications.
Applications De Recherche Scientifique
1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has been studied for its potential therapeutic applications in various fields of research. It has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has also been studied for its potential use as an analgesic and anti-inflammatory agent. Additionally, 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has been found to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Mécanisme D'action
The exact mechanism of action of 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide is not fully understood, but it is believed to work by modulating the activity of certain receptors in the brain and body. 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has been found to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, neuroprotection, and immune function. 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has also been found to bind to the CB2 receptor, which is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects
1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has been found to have various biochemical and physiological effects in animal studies. It has been found to increase the levels of certain neurotransmitters in the brain such as dopamine and serotonin, which are involved in mood regulation and pain perception. 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has also been found to reduce inflammation and oxidative stress in the brain and body, which may contribute to its neuroprotective properties. Additionally, 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has been found to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable and can be stored for long periods of time. Additionally, 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has been found to have low toxicity in animal studies, which makes it a safe compound to use in lab experiments.
However, there are also some limitations to using 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide in lab experiments. The exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has a relatively short half-life, which may limit its effectiveness in certain experiments. Finally, 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has not been extensively studied in humans, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide. One area of interest is the potential use of 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide in animal models of these diseases. Another area of interest is the potential use of 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide as an analgesic and anti-inflammatory agent. Further studies are needed to determine the optimal dosage and administration route for these applications. Finally, more research is needed to fully understand the mechanism of action of 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide involves a multi-step process using various reagents and solvents. The first step involves the reaction of 2-amino-5-methylpyridine with acetyl chloride to form N-acetyl-2-amino-5-methylpyridine. The second step involves the reaction of N-acetyl-2-amino-5-methylpyridine with 3-piperidinylacetic acid to form 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide. The yield of 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide is typically around 50% and the purity can be improved by recrystallization.
Propriétés
IUPAC Name |
1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-10-5-6-13(15-8-10)16-14(19)12-4-3-7-17(9-12)11(2)18/h5-6,8,12H,3-4,7,9H2,1-2H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPOFRKPGGXHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2CCCN(C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

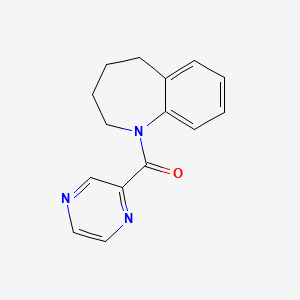
![(5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7529301.png)
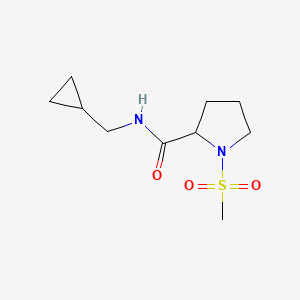

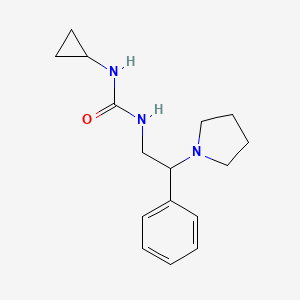
![3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7529328.png)

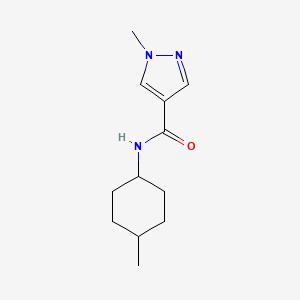
![4-[2-[[5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide](/img/structure/B7529348.png)
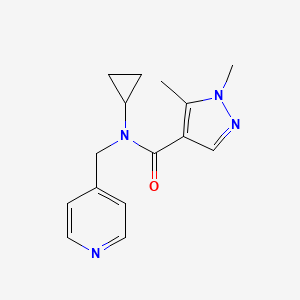
![2-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7529364.png)
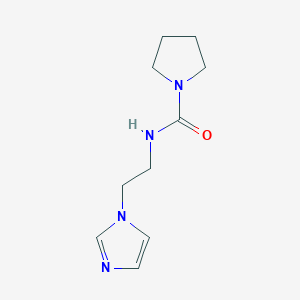
![5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide](/img/structure/B7529387.png)
![1-(4-Chlorophenyl)-3-[2-(diethylamino)propyl]urea](/img/structure/B7529397.png)